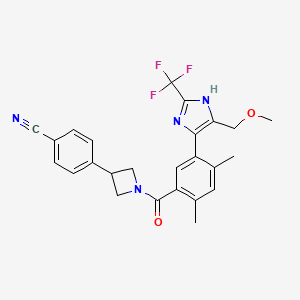

TVB-3664

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.

Introduction: The Role of Fatty Acid Synthase in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic enzymes frequently upregulated in various malignancies is Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[3] In normal, non-proliferating cells, FASN expression is typically low, as these cells preferentially utilize circulating fatty acids. In contrast, many tumor types, including breast, prostate, colorectal, and hepatocellular carcinomas, exhibit high levels of FASN expression, which is often associated with a poor prognosis.[1][5] This elevated FASN activity provides cancer cells with essential building blocks for membrane synthesis, energy storage, and the generation of signaling molecules.[2][6] Consequently, FASN has emerged as a compelling therapeutic target in oncology.[1][6]

TVB-3664: A Potent and Selective FASN Inhibitor

TVB-3664 is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[7][8] It has demonstrated anti-tumor activity in a range of preclinical cancer models.[5][9][10]

Biochemical and Cellular Potency

TVB-3664 effectively inhibits the enzymatic activity of FASN, leading to a reduction in palmitate synthesis.

| Parameter | Species | Value | Reference |

| IC50 (Palmitate Synthesis) | Human | 18 nM | [7] |

| IC50 (Palmitate Synthesis) | Mouse | 12 nM | [7] |

Core Mechanism of Action in Cancer Cells

The anti-neoplastic effects of TVB-3664 stem from its ability to disrupt multiple cellular processes that are dependent on de novo fatty acid synthesis.

Depletion of Key Lipids and Disruption of Lipid Metabolism

Inhibition of FASN by TVB-3664 leads to a significant reduction in fatty acids and phospholipids, which are crucial for the formation of new cell membranes.[5] This disruption of lipid homeostasis can trigger cellular stress and apoptosis. Furthermore, treatment with TVB-3664 has been shown to alter the composition of other lipid species, including an increase in lactosylceramide and sphingomyelin in colorectal cancer models.[5]

Modulation of Oncogenic Signaling Pathways

TVB-3664 treatment impacts several key signaling pathways that are critical for cancer cell growth, proliferation, and survival.

-

PI3K/AKT/mTOR Pathway: FASN inhibition has been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6][8][9][10]

-

Erk1/2 (MAPK) Pathway: The activity of the Erk1/2 pathway, which is involved in cell proliferation and differentiation, can be attenuated by TVB-3664.[5]

-

Wnt/β-catenin Pathway: FASN inhibition can disrupt the Wnt/β-catenin signaling pathway, leading to reduced expression of downstream targets like c-MYC.[6][8][10]

-

AMPK Pathway: In some contexts, FASN inhibition can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a sensor of cellular energy status.[5] However, activation of AMPK and Akt pathways has also been associated with resistance to TVB-3664.[5]

Induction of Apoptosis

A key consequence of FASN inhibition by TVB-3664 in cancer cells is the induction of apoptosis, or programmed cell death.[8][10] This is believed to be a result of the combined effects of lipid depletion, disruption of signaling pathways, and potentially the accumulation of toxic metabolic intermediates.

Preclinical Efficacy of TVB-3664

The anti-tumor effects of TVB-3664 have been evaluated in various preclinical models, including patient-derived xenografts (PDXs).

Colorectal Cancer (CRC)

In CRC PDX models, TVB-3664 demonstrated a wide range of sensitivity.[5] In sensitive models, treatment led to a significant reduction in tumor volume and weight.[5][7]

| PDX Model | TVB-3664 Dose | Average Reduction in Tumor Weight | Reference |

| Pt 2614 | 3 mg/kg | 30% | [5][7] |

| Pt 2449PT | 3 mg/kg | 37.5% | [5][7] |

| Pt 2402 | 6 mg/kg | 51.5% | [5][7] |

It is noteworthy that FASN expression alone was not a predictive biomarker for response to TVB-3664 in CRC PDX models.[5]

Hepatocellular Carcinoma (HCC)

In preclinical models of HCC, TVB-3664 monotherapy showed moderate efficacy.[9][11][12] However, when combined with other targeted agents like the tyrosine kinase inhibitor cabozantinib, TVB-3664 led to tumor regression.[9][11][12] This synergistic effect was associated with the downregulation of the AKT/mTOR pathway and genes involved in cell proliferation.[9][11][12]

Mechanisms of Resistance and Compensatory Pathways

A potential mechanism of resistance to FASN inhibition is the upregulation of exogenous fatty acid uptake.[13] Studies have shown that treatment with TVB-3664 can lead to an increase in the expression of CD36, a fatty acid translocase.[13] This suggests that cancer cells may attempt to compensate for the blockade of de novo fatty acid synthesis by increasing their uptake of fatty acids from the microenvironment.

Experimental Protocols

Cell Viability Assays

-

Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405 for colorectal cancer).[7]

-

Treatment: Cells are treated with a range of concentrations of TVB-3664 (e.g., 0-1 μM) for a specified duration (e.g., 7 days).[7]

-

Readout: Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.

Western Blot Analysis

-

Sample Preparation: Protein lysates are collected from cancer cells or tumor tissues treated with TVB-3664 or vehicle control.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest (e.g., FASN, p-Akt, p-Erk1/2, CD36) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice).[7]

-

Tumor Implantation: Tumor fragments from patient surgical specimens are implanted subcutaneously into the mice.

-

Treatment: Once tumors reach a specified volume, mice are randomized to receive TVB-3664 (e.g., 3 or 6 mg/kg) or vehicle control via oral gavage daily.[7]

-

Tumor Measurement: Tumor volume is measured periodically using calipers.[7]

-

Endpoint: At the end of the study, tumors are excised and weighed.[7]

Conclusion

TVB-3664 represents a promising therapeutic strategy for a variety of cancers by targeting the metabolic vulnerability of FASN overexpression. Its mechanism of action is multifaceted, involving the disruption of lipid metabolism, inhibition of key oncogenic signaling pathways, and induction of apoptosis. Further research is warranted to identify predictive biomarkers to select patients most likely to respond to FASN-targeted therapies and to explore rational combination strategies to overcome potential resistance mechanisms.

References

- 1. Fatty acid synthase and cancer: new application of an old pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

TVB-3664: A Potent Inhibitor of De Novo Lipogenesis Through Targeted Fatty Acid Synthase (FASN) Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is increasingly recognized as a critical process in various pathological conditions, notably in oncology and metabolic diseases. A key enzyme regulating this pathway is Fatty Acid Synthase (FASN), which catalyzes the terminal steps in the synthesis of palmitate. In many cancer cells, FASN is overexpressed and associated with tumor growth, metastasis, and poor prognosis.[1][2] TVB-3664 is a potent, selective, and orally bioavailable small molecule inhibitor of FASN that has demonstrated significant anti-tumor and anti-fibrotic activity in a range of preclinical models. This technical guide provides a comprehensive overview of TVB-3664's mechanism of action, its role in inhibiting DNL, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the Core of Lipogenesis

TVB-3664 exerts its biological effects through the direct and reversible inhibition of FASN.[3][4] By blocking the β-ketoacyl synthase (KS) domain of FASN, TVB-3664 prevents the condensation of malonyl-CoA with the growing fatty acid chain, thereby halting the synthesis of palmitate.[5] This disruption of DNL leads to a cascade of downstream effects, including the depletion of saturated fatty acids essential for membrane synthesis and protein palmitoylation, ultimately inducing metabolic stress and apoptosis in cancer cells that are highly dependent on this pathway.[5][6]

Quantitative Efficacy of TVB-3664

The potency of TVB-3664 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Potency of TVB-3664

| Assay | Cell Line/Target | IC50 Value | Reference |

| Palmitate Synthesis | Human cells | 18 nM | [3][4][7][8][9] |

| Palmitate Synthesis | Mouse cells | 12 nM | [3][4][7][8][9] |

Table 2: In Vivo Anti-Tumor Efficacy of TVB-3664 in Patient-Derived Xenograft (PDX) Models

| Tumor Type | PDX Model | Treatment Dose & Schedule | % Tumor Weight Reduction | Reference |

| Colorectal Cancer | Pt 2614 | 3 mg/kg, oral gavage, daily for 4 weeks | 30% | [1][7] |

| Colorectal Cancer | Pt 2449PT | 3 mg/kg, oral gavage, daily for 4 weeks | 37.5% | [1][7] |

| Colorectal Cancer | Pt 2402 | 6 mg/kg, oral gavage, daily for 4 weeks | 51.5% | [1][7] |

Signaling Pathways Modulated by TVB-3664

Inhibition of FASN by TVB-3664 leads to significant alterations in key oncogenic signaling pathways. Studies have shown that the anti-tumor effects of TVB-3664 are associated with the modulation of the Akt, Erk1/2, and AMPK pathways.[1][7] In some cancer models, FASN inhibition leads to a decrease in the activation of pAkt and pErk1/2.[7] However, in other contexts, particularly in K-Ras-driven cancers, FASN suppression can induce pro-survival Akt and ERK signaling, suggesting that combination therapies may be required for optimal efficacy.[10]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of TVB-3664 on cancer cell lines.

Materials:

-

Complete cell culture medium (supplemented with 10% FBS)

-

TVB-3664 stock solution (dissolved in DMSO)

-

24-well plates

-

Trypsin-EDTA

-

Cell counter or spectrophotometer for MTT assay

Procedure:

-

Seed cells in 24-well plates at a density of 30,000 cells per well and allow them to adhere overnight.[11]

-

Prepare serial dilutions of TVB-3664 in complete culture medium to achieve final concentrations ranging from 0 to 1 µM.[3][8]

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of TVB-3664.

-

Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.[3][8]

-

On day 7, detach the cells using Trypsin-EDTA and count the number of viable cells using a cell counter. Alternatively, assess cell viability using an MTT assay.

-

Calculate the percentage of cell growth inhibition for each concentration of TVB-3664 relative to the vehicle control (DMSO).

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the establishment and use of a colorectal cancer PDX model to evaluate the in vivo anti-tumor activity of TVB-3664.[1][7]

Materials:

-

NOD-SCID-IL2rg-/- (NSG) mice

-

Freshly resected human colorectal tumor tissue

-

Matrigel

-

TVB-3664

-

Vehicle control (e.g., 30% PEG400 or 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[3][7][9]

-

Oral gavage needles

-

Calipers

Procedure:

-

Implant small fragments of the patient's tumor tissue subcutaneously into the flanks of NSG mice.

-

Allow the tumors to grow to a volume of approximately 100 mm³.

-

Randomize the mice into treatment and control groups (n=5 per group).

-

Administer TVB-3664 (3-6 mg/kg) or vehicle daily via oral gavage for 4-6 weeks.[1][7]

-

Measure tumor volume twice weekly using calipers with the formula: (width² x length) / 2.

-

Monitor animal weight and general health throughout the study.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Tumor tissue can be collected for further analysis (e.g., western blot, immunohistochemistry, metabolomics).

Measurement of Lipid Composition in Tumors

This protocol outlines a method for analyzing changes in the lipid profile of tumor tissues following TVB-3664 treatment, utilizing mass spectrometry.[7]

Materials:

-

Flash-frozen tumor tissue from control and TVB-3664 treated animals

-

Internal standard (e.g., C17 fatty acid)

-

Reagents for saponification and derivatization

-

Mass spectrometer

Procedure:

-

Homogenize a known weight of tumor tissue.

-

Add a known amount of an internal standard to the homogenate.

-

Perform saponification to release fatty acids from complex lipids.

-

Derivatize the fatty acids to make them suitable for mass spectrometry analysis.

-

Analyze the samples using a mass spectrometer to identify and quantify different lipid species.

-

Normalize the abundance of each lipid species to the internal standard and the initial tissue weight.

-

Compare the lipid profiles of tumors from the TVB-3664 treated group to the control group to identify significant changes. For instance, a significant reduction in fatty acids and phospholipids and an increase in lactosylceramide and sphingomyelin have been observed in PDX models sensitive to FASN inhibition.[1][7]

Conclusion

TVB-3664 is a promising therapeutic agent that targets the metabolic vulnerability of cells dependent on de novo lipogenesis. Its potent and selective inhibition of FASN leads to significant anti-tumor effects, underpinned by the disruption of lipid metabolism and the modulation of key oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TVB-3664 and other FASN inhibitors in various disease contexts. Further research is warranted to identify predictive biomarkers for patient selection and to explore rational combination strategies to overcome potential resistance mechanisms.

References

- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TVB-3664 | Fatty Acid Synthase | TargetMol [targetmol.com]

- 9. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 10. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of TVB-3664: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the anti-tumor properties of TVB-3664, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo lipogenesis pathway, which is frequently upregulated in various cancers and is associated with poor prognosis.[1] TVB-3664 represents a promising therapeutic strategy by targeting this metabolic vulnerability in cancer cells. This document details the mechanism of action of TVB-3664, summarizes key preclinical data, provides detailed experimental protocols for its investigation, and visualizes the core signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to TVB-3664 and Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[2] While FASN expression is low in most normal adult tissues, which primarily rely on dietary lipids, many cancer types exhibit a marked upregulation of FASN.[3] This elevated FASN activity provides cancer cells with a constant supply of fatty acids required for rapid cell proliferation, membrane synthesis, energy storage, and the generation of signaling molecules.[2][4] The dependence of tumor cells on de novo lipogenesis makes FASN an attractive target for anti-cancer therapy.[4][5]

TVB-3664 is an orally bioavailable, reversible, and selective inhibitor of FASN.[6][7][8] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[6][7][9] This guide explores the multifaceted anti-tumor properties of TVB-3664, from its direct effects on cancer cell viability to its impact on key oncogenic signaling pathways.

Mechanism of Action of TVB-3664

TVB-3664 exerts its anti-tumor effects primarily through the inhibition of FASN, leading to a cascade of downstream cellular consequences:

-

Depletion of Fatty Acids: Inhibition of FASN directly leads to a reduction in the intracellular pool of fatty acids and phospholipids, critical components for new membrane formation in rapidly dividing cancer cells.[1][9][10]

-

Induction of Apoptosis: The disruption of lipid metabolism and the accumulation of toxic intermediates can trigger programmed cell death, or apoptosis, in cancer cells.[4]

-

Modulation of Oncogenic Signaling: TVB-3664 has been shown to impact several key signaling pathways that are crucial for cancer cell growth and survival, including the Akt, Erk1/2, and AMPK pathways.[1][9][10]

-

Alteration of the Tumor Metabolome: The anti-tumor effect of TVB-3664 is associated with a significant decrease in adenine nucleotides and notable changes in the lipid composition of tumors.[1][9][10]

Preclinical Data Summary

The anti-tumor efficacy of TVB-3664 has been evaluated in a variety of in vitro and in vivo preclinical models.

In Vitro Efficacy

TVB-3664 has demonstrated potent inhibitory activity against FASN and has shown to decrease the viability of multiple tumor cell lines.

| Parameter | Value | Assay | Reference |

| IC50 (Human FASN) | 18 nM | Palmitate Synthesis | [6][7][8] |

| IC50 (Mouse FASN) | 12 nM | Palmitate Synthesis | [6][7][8] |

| Cell Line Activity | Anti-tumor activity observed at 0-1 µM | Cell Viability/Proliferation | [6][7] |

Table 1: In vitro activity of TVB-3664.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of colorectal cancer have shown that oral administration of TVB-3664 leads to significant tumor growth inhibition.

| PDX Model | Dose | Treatment Duration | Average Tumor Weight Reduction | Reference |

| Pt 2614 | 3 mg/kg, oral gavage, daily | 4 weeks | 30% | [7][9] |

| Pt 2449PT | 3 mg/kg, oral gavage, daily | 4 weeks | 37.5% | [7][9] |

| Pt 2402 | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% | [7][9] |

Table 2: In vivo anti-tumor efficacy of TVB-3664 in colorectal cancer PDX models.

It is noteworthy that the response to TVB-3664 can vary, with some models exhibiting resistance. Studies suggest that activation of the Akt and AMPK pathways may be associated with resistance to FASN inhibition.[9][10]

Key Signaling Pathways Affected by TVB-3664

The inhibition of FASN by TVB-3664 has a profound impact on cellular signaling. The following diagrams illustrate the key pathways involved.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of TVB-3664.

In Vitro Cell Viability Assay

This protocol is for determining the effect of TVB-3664 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CaCo2, HT29)

-

Complete cell culture medium (specific to cell line)

-

TVB-3664 stock solution (in DMSO)

-

24-well plates

-

Trypsin-EDTA

-

Cell counter (e.g., hemocytometer or automated cell counter)

Procedure:

-

Seed cancer cells into 24-well plates at a density of 30,000 cells per well in complete culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of TVB-3664 in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add the medium containing the different concentrations of TVB-3664 (e.g., 0-1 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for 6-7 days without changing the medium.[4][7]

-

After the incubation period, wash the cells with PBS.

-

Trypsinize the cells using Trypsin-EDTA and collect the cell suspension.

-

Count the number of viable cells in each well using a cell counter.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol is to quantify the induction of apoptosis by TVB-3664.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

TVB-3664

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in culture flasks and treat with TVB-3664 at the desired concentration for a specified time (e.g., 24-72 hours). Include a vehicle control.

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

This protocol is to assess the effect of TVB-3664 on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Treated cell or tumor lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-Erk1/2, anti-Erk1/2, anti-p-AMPK, anti-AMPK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or homogenized tumor tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Patient-Derived Xenograft (PDX) Model

This protocol describes the in vivo evaluation of TVB-3664's anti-tumor efficacy.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID-IL2rg-/- or NU/NU mice)

-

Freshly resected human tumor tissue

-

Complete medium for tissue transport

-

Matrigel (optional)

-

TVB-3664 formulation for oral gavage

-

Calipers

Procedure:

-

Obtain fresh tumor tissue from consenting patients and transport it to the laboratory on ice in complete medium.

-

Under sterile conditions, mince the tumor tissue into small fragments (approximately 2x2x2 mm).

-

Anesthetize the immunodeficient mice and subcutaneously implant a tumor fragment into the flank of each mouse. The fragment can be mixed with Matrigel to improve engraftment.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TVB-3664 (e.g., 3 or 6 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 4-5 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, metabolomics).

Conclusion

TVB-3664 is a promising anti-tumor agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its mechanism of action involves the disruption of lipid synthesis, induction of apoptosis, and modulation of critical oncogenic signaling pathways. Preclinical data from both in vitro and in vivo models demonstrate its potential as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a framework for the continued investigation of TVB-3664 and other FASN inhibitors, which will be crucial for identifying responsive patient populations and developing effective combination therapies. Further research is warranted to fully elucidate the mechanisms of resistance and to translate the preclinical findings into clinical benefits for cancer patients.

References

- 1. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 7. TVB-3664 | FASN Inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of TVB-3664 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependency on de novo lipogenesis for proliferation, survival, and metastasis. Fatty Acid Synthase (FASN), the key enzyme in this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth analysis of TVB-3664, a potent and selective FASN inhibitor, and its multifaceted impact on cancer cell metabolism. We will explore its mechanism of action, effects on key signaling pathways, and preclinical efficacy in various cancer models. This document consolidates quantitative data from preclinical studies into structured tables, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of FASN in Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, a process largely governed by the enzyme Fatty Acid Synthase (FASN).[1] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, providing essential building blocks for cell membranes, signaling molecules, and post-translational protein modifications.[2] In numerous cancers, including those of the lung, colon, breast, and prostate, FASN is overexpressed and its activity is associated with poor prognosis and increased tumor aggressiveness.[1][3] This selective upregulation in cancer cells compared to most normal tissues presents a therapeutic window for FASN inhibitors.[4]

TVB-3664: A Potent and Selective FASN Inhibitor

TVB-3664 is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[5][6] It has demonstrated robust anti-tumor activity in a range of preclinical cancer models.[1][7]

Mechanism of Action

TVB-3664 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of FASN.[6] This leads to a cascade of downstream effects on cancer cell metabolism and signaling:

-

Depletion of Palmitate and Downstream Lipids: The primary consequence of FASN inhibition is the reduction of intracellular palmitate levels. This depletion of the end-product of de novo lipogenesis disrupts the synthesis of more complex lipids, such as phospholipids and triglycerides, which are crucial for membrane formation and energy storage.[7]

-

Induction of Metabolic Stress: The blockage of fatty acid synthesis leads to an accumulation of upstream metabolites, including malonyl-CoA. This metabolic imbalance can induce cellular stress, leading to cell cycle arrest and apoptosis.[1][8]

-

Alteration of Cellular Signaling: FASN activity is intricately linked to several oncogenic signaling pathways. Inhibition of FASN has been shown to modulate the PI3K/AKT/mTOR and AMPK pathways, which are central regulators of cell growth, proliferation, and survival.[7][9]

Quantitative Preclinical Efficacy of TVB-3664

The anti-tumor effects of TVB-3664 have been quantified in various in vitro and in vivo preclinical models.

In Vitro Potency

| Parameter | Species | Value | Reference |

| Palmitate Synthesis IC50 | Human | 18 nM | [5][6] |

| Palmitate Synthesis IC50 | Mouse | 12 nM | [5][6] |

In Vivo Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models

| Cancer Type | PDX Model | TVB-3664 Dose | Administration | % Tumor Weight Reduction | Reference |

| Colorectal Cancer | Pt 2614 | 3 mg/kg | Oral gavage, daily | 30% | [5][7][10] |

| Colorectal Cancer | Pt 2449PT | 3 mg/kg | Oral gavage, daily | 37.5% | [5][7][10] |

| Colorectal Cancer | Pt 2402 | 6 mg/kg | Oral gavage, daily | 51.5% | [5][7][10] |

Impact on Cancer Cell Metabolism and Signaling Pathways

TVB-3664 profoundly alters the metabolic landscape of cancer cells, primarily by disrupting lipid metabolism and modulating key signaling cascades.

Effects on Lipid Metabolism

In preclinical models, TVB-3664 treatment leads to significant changes in the cellular lipidome. In colorectal cancer PDX models sensitive to FASN inhibition, treatment was associated with:

These alterations in lipid composition can affect membrane integrity, fluidity, and the function of membrane-associated proteins.

Modulation of Signaling Pathways

The metabolic stress induced by TVB-3664 triggers responses in several critical signaling pathways that govern cell fate.

Inhibition of FASN by TVB-3664 has been shown to affect the following pathways:

-

PI3K/AKT/mTOR Pathway: In some cancer models, the combination of TVB-3664 with other targeted therapies, such as cabozantinib, synergistically downregulates the AKT/mTOR pathway.[11][12]

-

AMPK Pathway: FASN inhibition can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7] Activated AMPK can inhibit anabolic pathways, including mTOR signaling, and promote catabolic processes to restore energy balance.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the impact of TVB-3664 on cancer cell metabolism.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and cytostatic effects of TVB-3664.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of TVB-3664 (e.g., 0-10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with TVB-3664 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, p-AMPK, total AMPK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of TVB-3664.

Protocol:

-

Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer TVB-3664 (e.g., 3-6 mg/kg) or vehicle control daily via oral gavage.[5][10]

-

Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: (width² x length)/2.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.

Measurement of De Novo Fatty Acid Synthesis

This assay directly measures the impact of TVB-3664 on the enzymatic activity of FASN within cells.

Protocol: [14C]-Acetate Incorporation Assay

-

Cell Culture and Treatment: Culture cancer cells and treat with TVB-3664 for a specified duration.

-

Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.

-

Lipid Extraction: Wash the cells with PBS and extract total lipids using a solvent system like chloroform:methanol (2:1).

-

Saponification: Saponify the lipid extract to release free fatty acids.

-

Fatty Acid Extraction: Acidify the sample and extract the fatty acids with hexane.

-

Scintillation Counting: Evaporate the hexane and measure the radioactivity of the fatty acid-containing residue using a scintillation counter.

-

Normalization: Normalize the counts to the total protein content of the cells.

Conclusion and Future Directions

TVB-3664 has demonstrated significant preclinical activity as a FASN inhibitor, impacting cancer cell metabolism through the disruption of de novo lipogenesis and the modulation of key oncogenic signaling pathways. The data presented in this guide highlight its potential as a therapeutic agent, particularly in cancers that are heavily reliant on this metabolic pathway.

Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TVB-3664 therapy. While FASN expression itself is not always a reliable predictor, the metabolic and genetic context of the tumor may be more informative.[7]

-

Combination Therapies: Exploring synergistic combinations of TVB-3664 with other targeted agents, chemotherapies, or immunotherapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms.[11][12]

-

Clinical Translation: Continued evaluation of TVB-3664 and other FASN inhibitors in clinical trials to determine their safety and efficacy in cancer patients.[1]

This technical guide provides a foundational understanding of the preclinical data and methodologies associated with the study of TVB-3664. It is intended to be a valuable resource for the scientific community to facilitate further research and development in the promising field of metabolic targeting in oncology.

References

- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 6. medkoo.com [medkoo.com]

- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FASN Inhibition by TVB-3664 in Hepatocellular Carcinoma: A Technical Overview

Abstract: Hepatocellular Carcinoma (HCC) frequently exhibits metabolic reprogramming, characterized by the upregulation of de novo lipogenesis. Fatty Acid Synthase (FASN), the terminal enzyme in this pathway, has emerged as a critical metabolic oncogene and a promising therapeutic target.[1] This document provides a technical overview of the preclinical efficacy and mechanisms of action of TVB-3664, a potent and selective FASN inhibitor, in the context of HCC. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for oncology researchers.

Introduction: FASN as a Therapeutic Target in HCC

Hepatocellular Carcinoma is marked by significant molecular heterogeneity and aberrant activation of various signaling pathways, including those governing metabolism.[2] One of the key metabolic shifts is the increased reliance on de novo lipogenesis for the synthesis of fatty acids, which are essential for membrane production, energy storage, and protein modification.[1] Fatty Acid Synthase (FASN) catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA and is minimally expressed in most normal tissues but highly upregulated in many cancers, including HCC.[3] This differential expression provides a therapeutic window for FASN inhibitors.

TVB-3664 is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[4][5] Its role, both as a monotherapy and in combination with other agents, has been investigated in various preclinical models of HCC to exploit the tumor's dependence on lipogenesis.

Mechanism of Action of TVB-3664

TVB-3664 directly inhibits the enzymatic activity of FASN, blocking the synthesis of palmitate. This inhibition leads to a cascade of downstream effects that contribute to its anti-tumor activity. The primary mechanism involves the depletion of downstream lipid products necessary for cell function and the accumulation of upstream substrates like malonyl-CoA, which can have secondary metabolic consequences.[3]

Caption: Mechanism of FASN inhibition by TVB-3664.

Preclinical Efficacy of TVB-3664 in HCC

The therapeutic potential of TVB-3664 has been evaluated in numerous preclinical settings, including human HCC cell lines and various oncogene-driven mouse models.

In Vitro Activity

TVB-3664 demonstrates potent inhibition of palmitate synthesis in cancer cells. The half-maximal inhibitory concentration (IC50) for cellular palmitate synthesis is reported to be 18 nM in human cells and 12 nM in mouse cells.[4][5] Studies show that FASN inhibition by TVB-3664 leads to decreased cell viability and proliferation in HCC cell lines.

Table 1: Summary of In Vitro Effects of TVB-3664

| Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Human HCC Cells | Palmitate Synthesis | IC50 | 18 nM | [4][5] |

| Mouse HCC Cells | Palmitate Synthesis | IC50 | 12 nM | [4][5] |

| HLE, MHCC97H | Cell Viability | Combination Index (CI) | CI < 1 with Cabozantinib (Synergistic) | [6] |

| A549 (Lung Cancer) | Tubulin Palmitoylation | Palmitoyl-α/β-tubulin levels | 67% and 92% loss, respectively |[7] |

In Vivo Efficacy

In murine models of HCC, TVB-3664 has shown efficacy both as a monotherapy and in combination therapies, particularly with tyrosine kinase inhibitors (TKIs).

-

Monotherapy: As a single agent, TVB-3664 shows moderate efficacy in NASH-related HCC models.[8][9] It effectively reduces hepatic steatosis and can inhibit early-stage tumor development in models driven by sgPTEN/c-MET and AKT/NRAS oncogenes.[8]

-

Combination Therapy: The anti-tumor effects of TVB-3664 are significantly enhanced when combined with TKIs like sorafenib or cabozantinib.[10] In a c-MYC-driven HCC model, the combination improved therapeutic efficacy.[8] Furthermore, in an aggressive FAT-NASH mouse model, TVB-3664 treatment reduced the development of HCC tumors by 85%.[11]

Table 2: Summary of In Vivo Efficacy in HCC Mouse Models

| HCC Model | Treatment | Key Outcomes | Reference |

|---|---|---|---|

| sgPTEN/c-MET | TVB-3664 Monotherapy | Moderate efficacy, inhibited early tumor growth. | [8] |

| sgPTEN/c-MET | TVB-3664 + Cabozantinib | Triggered tumor regression. | [8][9] |

| c-MYC driven | TVB-3664 + Sorafenib/Cabozantinib | Improved therapeutic efficacy, slowed tumor progression. | [8] |

| AKT/NRAS | TVB-3664 Monotherapy | Reduced HCC growth, increased survival. | [8] |

| FAT-NASH (CCl4 induced) | TVB-3664 Monotherapy | Reduced HCC tumor number by 85%. | [11] |

| β-CateninΔ90/c-MET | TVB-3664 + Cabozantinib | Marginally improved anti-tumor activity. |[8] |

Caption: Typical preclinical evaluation workflow for TVB-3664 in HCC.

Modulation of Signaling Pathways

The anti-cancer effects of FASN inhibition extend beyond simple lipid depletion. TVB-3664 modulates several critical oncogenic signaling pathways.

-

AKT/mTOR Pathway: In combination with cabozantinib, TVB-3664 synergistically downregulates the AKT/mTOR pathway, a central regulator of cell growth and proliferation.[8][9]

-

Wnt/β-catenin Pathway: FASN inhibition has been shown to disrupt lipid raft architecture, which can impact signaling pathways like Wnt/β-catenin that are crucial for HCC development.[2][12] However, in HCC models driven by β-catenin mutations, the efficacy of TVB-3664 may be limited, suggesting that tumor dependency on de novo lipogenesis is context-specific.[8]

-

SKP2/p27 Axis: Recent findings indicate that FASN blockade, including with TVB-3664, downregulates the S-phase kinase-associated protein 2 (SKP2).[13] This leads to the stabilization of the tumor suppressor p27KIP1, resulting in cell cycle arrest.[13]

-

YAP Signaling: While direct modulation of the Hippo/YAP pathway by TVB-3664 in HCC is less characterized, YAP is a known oncogenic driver in liver cancer that promotes proliferation and a stem-cell-like state.[14][15] Given the metabolic reprogramming associated with YAP activation, this represents a potential area of crosstalk.

Caption: Signaling pathways modulated by FASN inhibition in HCC.

Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of TVB-3664.

In Vitro Assays

-

Cell Culture: Human HCC cell lines (e.g., HLE, MHCC97H, SNU449) are cultured in DMEM with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[6]

-

IC50 Determination: Cells are seeded in 24-well plates and treated with a gradient of TVB-3664 for 48-72 hours. Cell enumeration is performed using crystal violet staining to determine the concentration that inhibits 50% of cell growth.[6]

-

Western Blot Analysis: Cells are treated with TVB-3664 (with or without a combination agent) for 48 hours. Lysates are collected and subjected to SDS-PAGE and immunoblotting to assess protein levels of key signaling molecules (e.g., p-AKT, FASN, SKP2, p27).[6][13]

-

Combination Index (CI) Calculation: HCC cells are treated with serial dilutions of TVB-3664 and a combination agent (e.g., cabozantinib). The overall inhibitory effects are used to calculate the CI, where CI < 1 indicates synergy.[6]

In Vivo Animal Studies

-

Efficacy Assessment: Tumor burden is assessed by monitoring liver weight and performing histological analysis (H&E staining).[8] Cell proliferation is measured by Ki67 staining, and changes in signaling pathways are confirmed by immunohistochemistry (IHC) or Western blot of tumor tissues.[6][8] Survival curves are analyzed using the Kaplan-Meier method.[8]

Conclusion and Future Directions

The FASN inhibitor TVB-3664 shows significant preclinical activity against HCC, particularly in tumors dependent on de novo lipogenesis. While its efficacy as a monotherapy can be moderate, its true potential appears to lie in combination strategies, especially with TKIs like cabozantinib and sorafenib, where it can synergistically suppress key oncogenic pathways such as AKT/mTOR.[8][10] The anti-tumor mechanism is multifaceted, involving not only the disruption of lipid metabolism but also the modulation of cell cycle regulators and oncogenic signaling cascades.

Future research should focus on identifying predictive biomarkers to select HCC patients most likely to respond to FASN inhibition. Understanding the specific genetic contexts (e.g., c-MYC amplification vs. β-catenin mutation) that confer sensitivity or resistance will be crucial for designing effective clinical trials and advancing this targeted metabolic therapy into a precision medicine approach for HCC.[8][9]

References

- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WNT/β-catenin signaling in hepatocellular carcinoma: The aberrant activation, pathogenic roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TVB-3664 | FASN Inhibitor | TargetMol [targetmol.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid Synthase Promotes Hepatocellular Carcinoma Growth via S-Phase Kinase-Associated Protein 2/p27KIP1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. YAP inhibition restores hepatocyte differentiation in advanced HCC leading to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatic Hippo signaling inhibits development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sagimet.com [sagimet.com]

The Preclinical Profile of TVB-3664 and its Analogs: A Technical Guide to a Novel Class of FASN Inhibitors

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its analogs. FASN is a key enzyme in the de novo lipogenesis pathway, which is frequently upregulated in various cancers, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, anti-tumor activity, and experimental protocols associated with this class of inhibitors.

Executive Summary

TVB-3664 and its analogs, including TVB-3166 and TVB-2640, are orally bioavailable, reversible, and selective inhibitors of FASN.[1][2] Preclinical studies have demonstrated their anti-tumor efficacy across a range of cancer types, including colorectal, hepatocellular, non-small cell lung, and prostate cancers.[3][4][5] These compounds exert their effects by inhibiting palmitate synthesis, leading to downstream consequences such as disruption of membrane architecture, inhibition of oncogenic signaling pathways, and induction of apoptosis.[6] This guide summarizes the key quantitative data from in vitro and in vivo studies, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TVB-3664 and its analogs.

Table 2.1: In Vitro Potency of TVB-3664 and Analogs

| Compound | Target | Species | IC50 (nM) | Reference |

| TVB-3664 | Palmitate Synthesis | Human | 18 | [1][2][7] |

| TVB-3664 | Palmitate Synthesis | Mouse | 12 | [1][2][7] |

Table 2.2: In Vitro Anti-Proliferative Activity of TVB-3664 and Analogs

| Cell Line | Cancer Type | Compound | Concentration (µM) | Incubation Time | Effect | Reference | |---|---|---|---|---|---| | CaCo2 | Colorectal Cancer | TVB-3664 | 0-1 | 7 days | Anti-tumor activity |[1][2] | | HT29 | Colorectal Cancer | TVB-3664 | 0-1 | 7 days | Anti-tumor activity |[1] | | LIM2405 | Colorectal Cancer | TVB-3664 | 0-1 | 7 days | Anti-tumor activity |[1] | | Multiple Cell Lines | Solid and Hematopoietic Tumors | TVB-3664 | Not Specified | Not Specified | Decreased viability |[1] | | MHCC97H | Hepatocellular Carcinoma | TVB-3664 | Not Specified | Not Specified | IC50 determined |[3] | | HLE | Hepatocellular Carcinoma | TVB-3664 | Not Specified | Not Specified | IC50 determined |[3] | | SNU449 | Hepatocellular Carcinoma | TVB-3664 | Not Specified | Not Specified | IC50 determined |[3] | | A panel of CRC cell lines | Colorectal Cancer | TVB-3166 | 0.2 | 7 days | Varied sensitivity |[5] |

Table 2.3: In Vivo Efficacy of TVB-3664 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Dose (mg/kg) | Administration | Duration | Average Tumor Weight Reduction (%) | Reference |

| Pt 2614 | Colorectal Cancer | 3 | Oral gavage, daily | 4 weeks | 30 | [1][8] |

| Pt 2449PT | Colorectal Cancer | 3 | Oral gavage, daily | 4 weeks | 37.5 | [1][8] |

| Pt 2402 | Colorectal Cancer | 6 | Oral gavage, daily | 4 weeks | 51.5 | [1][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of TVB-3664 and its analogs.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of FASN inhibitors on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., CaCo2, HT29, LIM2405) are seeded in 96-well plates at a specified density.[1]

-

Treatment: Cells are treated with a range of concentrations of the FASN inhibitor (e.g., TVB-3664 from 0-1 µM) or vehicle control.[1]

-

Incubation: Plates are incubated for a defined period (e.g., 7 days) under standard cell culture conditions (37°C, 5% CO2).[1]

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]

-

Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 values.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of FASN inhibitors in a clinically relevant animal model.

Methodology:

-

Model Establishment: Patient-derived colorectal cancer tissues are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice).[1][8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[2]

-

Treatment Administration: The FASN inhibitor (e.g., TVB-3664 at 3 or 6 mg/kg) or vehicle is administered orally via gavage on a specified schedule (e.g., daily) for a defined duration (e.g., 4 weeks).[1][8]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry or biomarker analysis.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by TVB-3664 and provide a visual representation of the experimental workflows.

FASN Inhibition and Downstream Signaling

Caption: FASN Inhibition by TVB-3664 disrupts key cellular processes.

In Vitro Experimental Workflow

Caption: Workflow for determining in vitro potency of FASN inhibitors.

In Vivo PDX Model Workflow

Caption: Workflow for in vivo efficacy testing using PDX models.

Conclusion

The preclinical data for TVB-3664 and its analogs strongly support their continued development as a novel class of anti-cancer agents. Their potent and selective inhibition of FASN translates to significant anti-tumor activity in a variety of preclinical models. The detailed experimental protocols provided herein offer a foundation for further research and development in this area. The visualization of the affected signaling pathways underscores the multifaceted mechanism of action of these compounds, which extends beyond simple inhibition of lipogenesis to the modulation of key oncogenic signaling cascades. Further investigation into biomarkers of response will be crucial for the clinical translation of this promising therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 3. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TVB-3664 | FASN Inhibitor | TargetMol [targetmol.com]

- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sagimet.com [sagimet.com]

The Potential of TVB-3664 in Treating Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including metabolic dysfunction-associated steatohepatitis (MASH), represent a significant and growing global health challenge with limited therapeutic options.[1][2] A key metabolic pathway implicated in the pathogenesis of these conditions is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN) is the terminal and rate-limiting enzyme in this pathway, making it a compelling therapeutic target. This technical guide provides an in-depth overview of TVB-3664, a potent and selective FASN inhibitor, and its potential in the treatment of metabolic disorders. We will delve into its mechanism of action, summarize key preclinical data, outline experimental protocols, and visualize its impact on critical signaling pathways. Furthermore, we will discuss the clinical landscape for FASN inhibition by examining data from trials of its close analog, denifanstat (TVB-2640).

Introduction to TVB-3664

TVB-3664 is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[3][4] It exhibits high potency against both human and mouse FASN, making it a valuable tool for preclinical research into the therapeutic effects of FASN inhibition.

Mechanism of Action: Targeting De Novo Lipogenesis

FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In metabolic disorders such as MASH, hepatic DNL is significantly upregulated, contributing to steatosis (fat accumulation in the liver), inflammation, and subsequent fibrosis.[5] By inhibiting FASN, TVB-3664 directly blocks the production of excess fatty acids, thereby addressing a primary driver of MASH pathogenesis.

Preclinical Efficacy in Metabolic Disorders

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of TVB-3664 in diet-induced mouse models of MASH.

Table 1: Inhibitory Activity of TVB-3664

| Parameter | Species | IC50 |

| Palmitate Synthesis | Human | 18 nM |

| Palmitate Synthesis | Mouse | 12 nM |

Table 2: Efficacy of TVB-3664 in a Diet-Induced Mouse Model of MASH

| Parameter | Treatment Group | Result | p-value |

| Histological Improvements | |||

| NAFLD Activity Score (NAS) | TVB-3664 | Reduced from mean 6.0 to 3.8 | < 0.001 |

| Steatosis Improvement | TVB-3664 | Observed in 100% of animals | - |

| Hepatocyte Ballooning Improvement | TVB-3664 | Observed in ~40% of animals | - |

| Lobular Inflammation Improvement | TVB-3664 | Observed in 66% of animals | - |

| Fibrosis Stage Reduction | TVB-3664 | Observed in ~30% of animals | - |

| Biochemical Markers | |||

| Plasma ALT | TVB-3664 (10 mg/kg) | Significantly reduced | < 0.01 |

| Plasma AST | TVB-3664 (10 mg/kg) | Significantly reduced | < 0.01 |

| Plasma Triglycerides | TVB-3664 | Reduced | - |

| Plasma Cholesterol | TVB-3664 | Reduced | - |

| Hepatic Lipids | |||

| Liver Triglycerides | TVB-3664 | Reduced | - |

| Liver Cholesterol | TVB-3664 | Reduced | - |

| Hepatocellular Carcinoma (HCC) Prevention | |||

| Number of Liver Tumors | TVB-3664 | Reduced by 85% | < 0.05 |

Source:[8]

Pharmacokinetics

In preclinical mouse models, TVB-3664 has demonstrated excellent bioavailability and pharmacokinetic properties when administered orally.[9][10] A dosage of 10 mg/kg/day via oral gavage has been effectively used in these studies.[10] A pharmacokinetic analysis in mice has been performed, though specific parameters like Cmax, Tmax, and AUC are not publicly detailed.[9]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of TVB-3664 for metabolic disorders.

Diet-Induced Obese Mouse Model of MASH

This model is designed to recapitulate the key features of human MASH, including obesity, steatohepatitis, and fibrosis.

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet: A Western-style diet high in fat, fructose, and cholesterol is administered. A typical composition is 40 kcal% fat (from sources like vegetable shortening or milk fat), 20 kcal% fructose, and 2% cholesterol.[6][8][11]

-

Disease Induction: Mice are fed the specialized diet for an extended period (e.g., 44 weeks) to establish the disease phenotype, which can be confirmed by liver biopsy.[6][8]

-

Efficacy Assessment:

-

Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for collagen deposition to stage fibrosis. The NAFLD Activity Score (NAS) is used for standardized scoring.[8]

-

Biochemical Analysis: Blood is collected to measure plasma levels of liver enzymes (ALT, AST), triglycerides, and cholesterol using standard enzymatic assays.[8]

-

Hepatic Lipid Analysis: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride and cholesterol content.[5]

-

Untargeted Metabolomics

Untargeted metabolomics can be employed to elucidate the broader metabolic impact of TVB-3664.

-

Sample Preparation: Liver tissue or plasma samples are collected and rapidly frozen. Polar and lipid metabolites are extracted using a biphasic solvent system (e.g., methanol/chloroform/water).[12]

-

Analytical Platforms:

-

Mass Spectrometry (MS): Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS), such as an Orbitrap instrument, is used to analyze the metabolite extracts.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify highly abundant metabolites.[12]

-

-

Data Analysis: Raw data is processed to identify and quantify metabolic features. Statistical analysis is then performed to identify metabolites that are significantly altered by TVB-3664 treatment. Pathway analysis tools are used to map these changes to specific metabolic pathways.

Signaling Pathways Modulated by TVB-3664

FASN inhibition by TVB-3664 has been shown to impact key signaling pathways that are often dysregulated in metabolic diseases and cancer.[3][10]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism. In the context of metabolic disease, its overactivation can promote lipogenesis. FASN inhibition has been shown to downregulate this pathway, contributing to its therapeutic effects.[10]

PI3K/Akt/mTOR pathway leading to FASN expression and lipogenesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic processes (like fatty acid oxidation) and inhibits anabolic processes (like lipogenesis). FASN inhibition can lead to an increase in the AMP/ATP ratio, thereby activating AMPK, which further suppresses lipogenesis.[3]

AMPK signaling pathway and its role in regulating lipid metabolism.

Clinical Perspective: Denifanstat (TVB-2640) in MASH

While TVB-3664 is a preclinical compound, its close analog, denifanstat (TVB-2640), has advanced into clinical trials for MASH, providing valuable insights into the potential of FASN inhibition in humans.[13][14][15]

FASCINATE-2 Phase 2b Trial

The FASCINATE-2 trial was a randomized, double-blind, placebo-controlled study in MASH patients with moderate-to-severe fibrosis (F2-F3).[13]

Table 3: Key Efficacy Endpoints of Denifanstat in the FASCINATE-2 Trial (52 Weeks)

| Endpoint | Denifanstat (50 mg) | Placebo | p-value |

| Primary Endpoints | |||

| MASH resolution without worsening of fibrosis (with ≥2-point NAS reduction) | 36% | 13% | 0.0044 |

| ≥2-point reduction in NAS without worsening of fibrosis | 52% | 20% | 0.0003 |

| Secondary Histology Endpoints | |||

| Fibrosis improvement by ≥1 stage without worsening of MASH | 41% | 18% | 0.0103 |

| Fibrosis improvement by ≥2 stages without worsening of MASH | 20% | 2% | 0.0065 |

Denifanstat was generally well-tolerated, with most adverse events being mild to moderate.[15] These promising clinical results for denifanstat strongly support the continued investigation of FASN inhibitors like TVB-3664 for the treatment of MASH and other metabolic disorders.

Conclusion and Future Directions

TVB-3664, a potent FASN inhibitor, has demonstrated significant promise in preclinical models of metabolic disorders, particularly MASH. By directly targeting the overactive de novo lipogenesis pathway, TVB-3664 addresses a fundamental driver of disease, leading to improvements in steatosis, inflammation, and fibrosis. The positive clinical trial data for the related compound, denifanstat, further validates FASN as a therapeutic target for MASH.

Future research should focus on fully elucidating the pharmacokinetic and pharmacodynamic profile of TVB-3664, exploring its potential in combination therapies, and identifying biomarkers to predict patient response. The continued development of FASN inhibitors holds the potential to deliver a much-needed, effective therapy for patients with metabolic disorders.

References

- 1. Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Syndrome and Pharmacological Interventions in Clinical Development | MDPI [mdpi.com]

- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sagimet.com [sagimet.com]

- 6. gubra.dk [gubra.dk]

- 7. sagimet.com [sagimet.com]

- 8. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hcplive.com [hcplive.com]

- 13. Sagimet Biosciences Publishes Phase 2b FASCINATE-2 Denifanstat Trial Results in The Lancet Gastroenterology & Hepatology [synapse.patsnap.com]

- 14. Sagimet Biosciences to Present Positive Results for Denifanstat in Advanced Fibrosis at AASLD 2025 [quiverquant.com]

- 15. Sagimet Biosciences Presents Data from ITT and F3 Patient Population in Phase 2b FASCINATE-2 Clinical Trial of Denifanstat at EASL International Liver Congress 2024 | Sagimet Biosciences Inc [sagimetbiosciences.gcs-web.com]

Exploring the Therapeutic Potential of TVB-3664 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant and growing global health challenge. A key driver in the pathology of many autoimmune disorders is the imbalance between pro-inflammatory T helper 17 (Th17) cells and immunoregulatory T (Treg) cells. Emerging research has identified cellular metabolism as a critical regulator of this balance, with fatty acid synthesis (FAS) playing a pivotal role in promoting the differentiation and pathogenic function of Th17 cells.[1]

This technical guide focuses on TVB-3664, a potent and selective oral inhibitor of Fatty Acid Synthase (FASN), the key enzyme in the de novo fatty acid synthesis pathway.[1][2][3][4] While extensively studied in oncology and non-alcoholic steatohepatitis (NASH), the potential of TVB-3664 in autoimmune diseases remains a compelling area of investigation. This document provides a comprehensive overview of the core scientific rationale, detailed experimental protocols for preclinical evaluation in established autoimmune disease models, and the expected impact on key cellular and signaling pathways.

Mechanism of Action: FASN Inhibition and T Cell Differentiation

Fatty acid synthase is crucial for the generation of inflammatory Th17 cells.[5] Inhibition of FASN has been shown to dampen effector Th17 cell responses during autoimmune inflammation.[5] The proposed mechanism involves the modulation of key signaling pathways that govern T cell fate determination. FASN inhibition impacts the balance between Th17 and Treg cells, primarily by suppressing the differentiation of pathogenic Th17 cells. This effect is mediated through the modulation of signaling cascades, including the STAT3, PI3K/Akt, and mTOR pathways, which are critical for T cell differentiation and function.[6][7][8][9]

Data from Preclinical Models

While direct studies of TVB-3664 in classic autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA) are not yet published, compelling evidence from studies using the FASN inhibitor C75 in the EAE model provides a strong rationale for its investigation.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).[4][10] Studies with the FASN inhibitor C75 have demonstrated a significant reduction in EAE severity.[5]

Table 1: Summary of Expected Quantitative Data from TVB-3664 Treatment in EAE Model (Data extrapolated from studies with FASN inhibitor C75)

| Parameter | Vehicle Control | TVB-3664 (projected) | Expected Outcome |

| Clinical Score (Peak) | 3.5 ± 0.5 | 1.5 ± 0.5 | Reduction in disease severity |

| Histology (Inflammatory Infiltrates/Demyelination) | Severe | Mild to Moderate | Reduced CNS inflammation and demyelination |

| Th17 Cells (CD4+IL-17+) in CNS (%) | 15 ± 3 | 5 ± 2 | Decreased infiltration of pathogenic Th17 cells |

| Treg Cells (CD4+Foxp3+) in CNS (%) | 5 ± 1 | 8 ± 2 | Increased presence of regulatory T cells |

| Cytokine Profile (CNS) - IL-17 (pg/mL) | 500 ± 100 | 150 ± 50 | Reduced pro-inflammatory cytokine levels |

| Cytokine Profile (CNS) - IFN-γ (pg/mL) | 300 ± 75 | 100 ± 40 | Reduced pro-inflammatory cytokine levels |

| Cytokine Profile (CNS) - IL-10 (pg/mL) | 50 ± 15 | 100 ± 30 | Increased anti-inflammatory cytokine levels |

Collagen-Induced Arthritis (CIA)

CIA is a well-established mouse model for rheumatoid arthritis, characterized by inflammation of the joints, cartilage destruction, and bone erosion.[10][11][12] Based on the known role of Th17 cells in CIA pathogenesis, FASN inhibition with TVB-3664 is expected to ameliorate disease.

Table 2: Summary of Expected Quantitative Data from TVB-3664 Treatment in CIA Model (Hypothetical data based on mechanism of action)

| Parameter | Vehicle Control | TVB-3664 (projected) | Expected Outcome |

| Arthritis Score (Peak) | 10 ± 2 | 4 ± 1.5 | Reduction in joint inflammation and swelling |

| Histology (Synovial Inflammation/Cartilage Damage) | Severe | Mild | Reduced joint pathology |

| Th17 Cells (CD4+IL-17+) in Draining Lymph Nodes (%) | 10 ± 2.5 | 3 ± 1 | Decreased differentiation of pathogenic Th17 cells |

| Treg Cells (CD4+Foxp3+) in Draining Lymph Nodes (%) | 4 ± 1 | 7 ± 1.5 | Increased proportion of regulatory T cells |